molecular formula C7H2Br2Cl2O3S B13180633 2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride

2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride

Cat. No.: B13180633
M. Wt: 396.87 g/mol
InChI Key: NGKQGSVGBIEFFG-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride is a chemical compound with the molecular formula C7H2Br2ClO3S. It is known for its unique properties and applications in various fields of scientific research and industry. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzoyl chloride core, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride typically involves the bromination of a benzoyl chloride derivative followed by chlorosulfonation. The reaction conditions often require the use of bromine and chlorosulfonic acid as reagents. The process can be summarized as follows:

    Bromination: A benzoyl chloride derivative is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 4 positions of the benzene ring.

    Chlorosulfonation: The brominated intermediate is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is employed in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and sulfonyl) on the benzoyl chloride core enhances its electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-5-(chlorosulfonyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a benzoyl chloride group.

    2-Bromo-4,5-difluorobenzoyl chloride: Contains fluorine atoms instead of bromine and a similar benzoyl chloride core.

    4,5-Dibromo-2-benzoylpyrrole: A pyrrole derivative with bromine and benzoyl groups.

Uniqueness

2,4-Dibromo-5-(chlorosulfonyl)benzoyl chloride is unique due to the combination of bromine, chlorine, and sulfonyl groups on a benzoyl chloride core. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.

Properties

Molecular Formula

C7H2Br2Cl2O3S

Molecular Weight

396.87 g/mol

IUPAC Name

2,4-dibromo-5-chlorosulfonylbenzoyl chloride

InChI

InChI=1S/C7H2Br2Cl2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H

InChI Key

NGKQGSVGBIEFFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)Cl

Origin of Product

United States

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